molecular formula C9H17NO2 B1524433 Methyl 4-ethylpiperidine-4-carboxylate CAS No. 1206228-66-1

Methyl 4-ethylpiperidine-4-carboxylate

Cat. No.: B1524433
CAS No.: 1206228-66-1
M. Wt: 171.24 g/mol
InChI Key: VUYOLFCBKTYCAL-UHFFFAOYSA-N
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Description

Methyl 4-ethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, featuring an ethyl group at the 4-position and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: One common method involves the esterification of 4-ethylpiperidine-4-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Reduction of Piperidine Derivatives: Another approach is the reduction of 4-ethylpiperidine-4-carboxylate derivatives using reducing agents like lithium aluminum hydride (LiAlH4) followed by esterification.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes under controlled conditions to ensure high yield and purity. Continuous flow reactors and optimized reaction conditions are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert the ester group to an alcohol, using reducing agents like LiAlH4.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, and carboxylic acids.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: Methyl 4-ethylpiperidine-4-carboxylate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, such as neurological disorders and cardiovascular conditions. Industry: The compound finds applications in the production of polymers, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-ethylpiperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Piperidine: The parent compound without the ethyl group and ester functionality.

  • 4-ethylpiperidine-4-carboxylic acid: The acid form without the ester group.

  • Methyl piperidine-4-carboxylate: Similar structure but without the ethyl group.

Uniqueness: Methyl 4-ethylpiperidine-4-carboxylate is unique due to the presence of both the ethyl group and the ester functionality, which influence its reactivity and applications compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile chemical properties and applications make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

methyl 4-ethylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-9(8(11)12-2)4-6-10-7-5-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYOLFCBKTYCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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